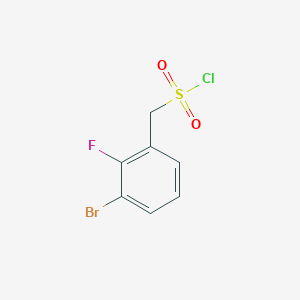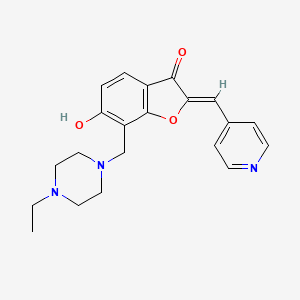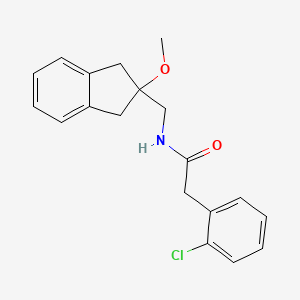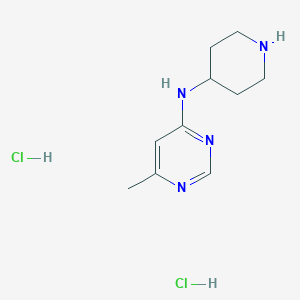![molecular formula C25H25N5O4 B2454406 1-méthyl-3-(2-méthylbenzyl)-5-(4-(furan-2-carbonyl)pipérazin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-41-9](/img/structure/B2454406.png)
1-méthyl-3-(2-méthylbenzyl)-5-(4-(furan-2-carbonyl)pipérazin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction
La maladie d'Alzheimer (MA) est un trouble neurodégénératif caractérisé par un déclin cognitif progressif, une altération de la mémoire et un dysfonctionnement du langage. La pathogenèse de la MA implique les neurotransmetteurs cholinergiques, en particulier l'acétylcholine (ACh). Les inhibiteurs de l'AChE (AChEIs) sont couramment utilisés pour atténuer les symptômes et réduire les troubles de la mémoire chez les patients atteints de MA .
Description du composé
Le nom systématique du composé suggère une structure complexe. Appelons-le Composé X pour simplifier.
- Mécanisme: Le Composé 6g agit comme un inhibiteur de type mixte, combinant l'inhibition compétitive et non compétitive .
Autres applications
Bien que le traitement de la MA soit la priorité, explorons d'autres applications potentielles:
- Activité antituberculeuse: Des études de docking moléculaire pourraient révéler si le Composé X interagit avec les cibles de Mycobacterium tuberculosis .
- Propriétés anticancéreuses: Certains dérivés peuvent présenter une activité inhibitrice contre les kinases liées au cancer .
- Dérivés de l'acide boronique: Le Composé X possède un fragment d'acide boronique, qui pourrait être exploré pour d'autres applications .
- Dérivés triazole-thione: Étudier les propriétés antimicrobiennes ou antifongiques potentielles .
Mécanisme D'action
Target of Action
Compounds with a pyrido[2,3-d]pyrimidine core structure have been found to interact with various targets, including G protein-coupled receptors and kinases . The specific targets of “5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on its exact structure and any modifications made to the core structure.
Mode of Action
The compound might bind to its target(s) and modulate their activity. The exact mode of action would depend on the nature of the target and how the compound interacts with it. For example, if the target is an enzyme, the compound might inhibit its activity, whereas if the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical Pathways
The compound’s interaction with its target(s) could affect various biochemical pathways. For instance, if the target is involved in signal transduction, the compound could impact the signaling pathway and thereby influence cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and pharmacokinetics. Factors such as the compound’s solubility, stability, and metabolic stability could affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target(s) and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully explored yet. Related pyrido[2,3-d]pyrimidines have shown antitumor activity They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Related compounds have shown inhibitory activities against acetylcholinesterase (AChE), suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-17-6-3-4-7-18(17)16-30-24(32)21-19(9-10-26-22(21)27(2)25(30)33)28-11-13-29(14-12-28)23(31)20-8-5-15-34-20/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFEEIVPKOCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)

![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)



![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2454336.png)
![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)





![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)
